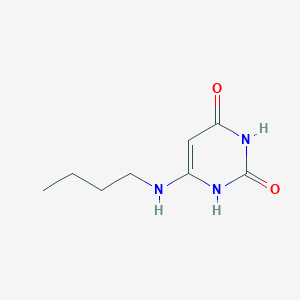

6-(butylamino)-1H-pyrimidine-2,4-dione

Description

The exact mass of the compound 2,4(1H,3H)-Pyrimidinedione, 6-(butylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(butylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-9-6-5-7(12)11-8(13)10-6/h5H,2-4H2,1H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYJBXCNELPXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309549 | |

| Record name | 6-(butylamino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28484-86-8 | |

| Record name | NSC212274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(butylamino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Alkylamino)-1H-pyrimidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Chemical Properties

Detailed experimental data for the target compound, 6-(butylamino)-1H-pyrimidine-2,4-dione, is not extensively documented. However, a closely related compound, 6-(Butylamino)-1-methylpyrimidine-2,4(1H,3H)-dione , is commercially available and has the CAS Number 445481-65-2 . The general chemical properties of 6-(alkylamino)-1H-pyrimidine-2,4-diones can be inferred from related structures.

General Characteristics

6-(Alkylamino)-1H-pyrimidine-2,4-diones are derivatives of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of an amino group at the 6-position and further substitution on this amine can significantly influence the molecule's physicochemical properties and biological activity.

The table below summarizes computed and experimental data for representative pyrimidine-2,4-dione derivatives to provide an expected range of properties for this compound.

| Property | 6-Aminouracil | 6-(4-phenylbutylamino)-1H-pyrimidine-2,4-dione | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione |

| IUPAC Name | 6-aminopyrimidine-2,4(1H,3H)-dione[1] | 6-(4-phenylbutylamino)-1H-pyrimidine-2,4-dione[2] | 6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione[3] |

| Synonyms | 6-Amino-1H-pyrimidine-2,4-dione, 4-Amino-2,6-dihydroxypyrimidine[1] | NSC212282[2] | Not Available |

| CAS Number | 873-83-6[1] | 28484-82-4[2] | 92521-64-7 |

| Molecular Formula | C4H5N3O2[1] | C14H17N3O2[2] | C11H20N4O2[3] |

| Molecular Weight | 127.10 g/mol [1] | 259.30 g/mol [2] | 240.30 g/mol [3] |

| Melting Point | >300 °C | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available |

Synthesis and Experimental Protocols

The synthesis of 6-substituted pyrimidine-2,4-dione derivatives often starts from readily available pyrimidine precursors. A general and common method involves the nucleophilic substitution of a suitable leaving group at the 6-position of the pyrimidine ring with the desired amine.

General Synthesis of 6-Aminopyrimidine-2,4-diones

A representative protocol for the synthesis of the parent 6-aminopyrimidine-2,4-dione is as follows:

-

Reaction Setup: A mixture of urea (1.0 mol), cyanoacetic acid (1.1 mol), and acetic anhydride (5 mL) is prepared in a reaction vessel.

-

Heating: The mixture is heated at 100-120°C for approximately 3 hours.

-

Work-up: The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.

-

Precipitation: The cooled residue is treated with a 5% sodium hydroxide solution, leading to the precipitation of 6-aminopyrimidine-2,4-dione.[4]

-

Purification: The precipitate can be further purified by recrystallization.

To synthesize this compound, a plausible route would involve the reaction of a 6-halopyrimidine-2,4-dione with butylamine. The general workflow for such a synthesis is depicted below.

Potential Biological Significance and Signaling Pathways

Pyrimidine derivatives are known to interact with a variety of biological targets due to their structural similarity to endogenous nucleobases. They have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[4] The mechanism of action often involves the inhibition of key enzymes involved in nucleic acid biosynthesis or other cellular signaling pathways.

For instance, certain pyrimidine derivatives have been shown to act as inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthetase, which are crucial for DNA synthesis.[4] By blocking these enzymes, they can disrupt the proliferation of rapidly dividing cells, such as cancer cells.

The following diagram illustrates a generalized mechanism of action for pyrimidine-based enzyme inhibitors.

Conclusion

While specific data on this compound is limited, the broader class of 6-(alkylamino)-pyrimidine-2,4-diones represents a valuable scaffold in medicinal chemistry. The synthetic routes are generally well-established, and the potential for diverse biological activities makes them attractive candidates for further research and drug development. Researchers interested in this specific compound are encouraged to pursue its synthesis and biological evaluation to fill the existing knowledge gap.

References

- 1. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(4-phenylbutylamino)-1H-pyrimidine-2,4-dione | C14H17N3O2 | CID 309844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | C11H20N4O2 | CID 71329106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

An In-depth Technical Guide to the Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. This document outlines two primary pathways for the synthesis of the key intermediate, 6-chlorouracil, followed by a detailed protocol for its subsequent amination to yield the target compound. All quantitative data is presented in structured tables, and experimental procedures are described in detail.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the preparation of the precursor, 6-chlorouracil. Two common methods for synthesizing this intermediate are presented:

-

Pathway A: Starting from the commercially available 2,4,6-trichloropyrimidine.

-

Pathway B: A multi-step synthesis commencing with diethylmalonate and urea to form barbituric acid, which is then chlorinated.

The second step involves the nucleophilic substitution of the chlorine atom in 6-chlorouracil with butylamine to afford the final product.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of 6-Substituted Uracil Derivatives

Introduction: Uracil, a fundamental pyrimidine base of RNA, presents a versatile scaffold for medicinal chemistry. Modifications to the uracil ring, particularly at the 6-position, have given rise to a diverse class of compounds with a broad spectrum of biological activities. These derivatives have been extensively explored for their potential as therapeutic agents, demonstrating significant antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive overview of the biological activities of 6-substituted uracil derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Antimicrobial Activity of 6-Substituted Uracil Derivatives

A prominent class of 6-substituted uracils, the 6-anilinouracils, has emerged as potent and selective antibacterial agents, particularly against Gram-positive bacteria.

Mechanism of Action

The primary mechanism of action for 6-anilinouracils is the selective inhibition of the replication-specific DNA polymerase III (Pol IIIC), an enzyme essential for chromosomal replication in Gram-positive bacteria.[1][2][3] These compounds act as structural analogs of deoxyguanosine triphosphate (dGTP). They mimic the guanine moiety, forming three hydrogen bonds with cytosine in the template DNA strand.[1] This interaction allows the aryl substituent at the 6-position to bind to a specific site on the Pol IIIC enzyme, sequestering it into a non-productive complex with the template-primer DNA and halting replication.[1] This targeted action validates DNA polymerase III as a viable target for developing new antimicrobials to combat resistant Gram-positive pathogens.[1]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of several 6-anilinouracil derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

| Compound | Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |

| HB-EMAU | S. aureus ATCC 25923 | 8-32 | 8-32 | [1] |

| MB-EMAU | S. aureus ATCC 25923 | 8-32 | 8-32 | [1] |

| HB-IMAU | S. aureus ATCC 25923 | 8-32 | 8-32 | [1] |

| MB-IMAU | S. aureus ATCC 25923 | 8-32 | 8-32 | [1] |

| HB-EMAU | E. faecalis ATCC 29212 | 4-8 | 8-32 | [1] |

| MB-EMAU | E. faecalis ATCC 29212 | 4-8 | 8-32 | [1] |

| HB-IMAU | E. faecalis ATCC 29212 | 4-8 | 8-32 | [1] |

| MB-IMAU | E. faecalis ATCC 29212 | 4-8 | 8-32 | [1] |

| Compound 6h | S. aureus | 3.9 | N/A | [4] |

| Compound 6h | B. subtilis | 7.81 | N/A | [4] |

| Compound 6h | E. coli | 15.62 | N/A | [4] |

| Compound 6h | P. aeruginosa | 31.25 | N/A | [4] |

N/A: Data not available

Experimental Protocol: Broth Dilution Method for MIC/MBC Determination

The broth dilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.

-

Preparation: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 colony-forming units/mL). A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

-

Incubation: The preparations are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from each tube showing no growth is subcultured onto an agar plate. After incubation, the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability is identified as the MBC.

Visualization: Mechanism of DNA Polymerase III Inhibition

Caption: Inhibition of bacterial DNA polymerase III by 6-anilinouracil derivatives.

Antiviral Activity of 6-Substituted Uracil Derivatives

Derivatives of 6-substituted uracil have shown promise as antiviral agents, particularly against human immunodeficiency virus-1 (HIV-1) and herpes simplex-1 virus (HSV-1).[5][6]

Mechanism of Action

Many 6-substituted uracils function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] Unlike nucleoside analogs, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates the catalytic site and prevents the conversion of viral RNA into DNA. Thio analogues of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), which are related to 6-substituted uracils, have been found to be extremely potent against HIV-1.[6]

Quantitative Data: In Vitro Antiviral Activity

The antiviral potency of these compounds is typically evaluated by their 50% effective concentration (EC₅₀) and their cytotoxicity by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a crucial measure of the compound's therapeutic window.

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

| Compound 5b | HSV-1 | Marginal Activity | >100 | N/A | [5] |

| Compound 5b | HIV-1 | Marginal Activity | >25 | N/A | [5] |

| Compound 5f | HIV-1 | Marginal Activity | >25 | N/A | [5] |

Marginal Activity: As described in the source, specific quantitative data was not provided. N/A: Data not available

Experimental Protocol: Cell-Based Antiviral Assay

-

Cell Culture: Host cells susceptible to the virus (e.g., MT-4 cells for HIV-1) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in microtiter plates and treated with serial dilutions of the test compounds.

-

Viral Infection: The cells are then infected with a known titer of the virus. Control wells include uninfected cells, infected untreated cells, and cells treated with a known antiviral drug.

-

Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

-

Quantification of Viral Activity (EC₅₀): The extent of viral replication or CPE is measured. A common method is the MTT assay, which measures the metabolic activity of viable cells. The EC₅₀ is the compound concentration that inhibits viral replication by 50% compared to the untreated control.

-

Quantification of Cytotoxicity (CC₅₀): In parallel, uninfected cells are treated with the same compound dilutions to assess cytotoxicity. The CC₅₀ is the concentration that reduces cell viability by 50%.

Visualization: Inhibition of Viral Reverse Transcriptase

Caption: Allosteric inhibition of reverse transcriptase by NNRTI-type 6-uracil derivatives.

Anticancer Activity of 6-Substituted Uracil Derivatives

6-substituted uracils exhibit anticancer properties through various mechanisms, including the inhibition of key enzymes involved in tumor growth and angiogenesis.

Mechanisms of Action

-

Thymidine Phosphorylase (TP) Inhibition: TP is an enzyme involved in pyrimidine salvage pathways and is also an angiogenic factor. Its expression is often elevated in solid tumors. Certain 6-substituted uracil analogs, such as 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), act as competitive inhibitors of TP, thereby blocking its pro-angiogenic activity.[8] This inhibition can prevent the migration of endothelial cells, a critical step in the formation of new blood vessels that supply tumors.[8]

-

Thymidylate Synthase (TYMS) Inhibition: TYMS is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[9][10] Inhibition of TYMS leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells. Several novel uracil derivatives have been designed and evaluated as TYMS inhibitors.[9][10]

-

Direct Cytotoxicity: Many derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including liver (HepG2, Huh7), breast (MCF-7), and lung (A549) cancers.[11][12]

Quantitative Data: In Vitro Anticancer and Enzyme Inhibition Activity

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| AEAC | Thymidine Phosphorylase | Kᵢ | 165 nM | [8] |

| Compound 14 | MCF-7 (Breast) | IC₅₀ | 12.38 µM | [11] |

| Compound 15 | MCF-7 (Breast) | IC₅₀ | 33.30 µM | [11] |

| Compound 16 | MCF-7 (Breast) | IC₅₀ | 14.37 µM | [11] |

| 5-Fluorouracil | MCF-7 (Breast) | IC₅₀ | 11.79 µM | [11] |

| Compound 16 | Huh7 (Liver) | IC₅₀ | 14.08 µM | [11] |

| 5-Fluorouracil | Huh7 (Liver) | IC₅₀ | 14.89 µM | [11] |

| Compound 4j | MCF-7 (Breast) | IC₅₀ | 16.18 µM | [12] |

| Compound 4j | HEPG-2 (Liver) | IC₅₀ | 7.56 µM | [12] |

Experimental Protocols

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound, and the cells are incubated for a set period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, the substrate (thymidine), and the TP enzyme.

-

Inhibitor Addition: Various concentrations of the test inhibitor (e.g., AEAC) are added to the reaction mixture.

-

Incubation: The reaction is initiated and allowed to proceed for a defined time at a specific temperature.

-

Measurement: The activity of TP is determined by measuring the rate of phosphorolysis of thymidine. This can be monitored spectrophotometrically by coupling the reaction to another enzyme, xanthine oxidase, which oxidizes the product (thymine) and generates a chromogenic product.

-

Kᵢ Calculation: The inhibitor constant (Kᵢ) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.

Visualizations: Anticancer Mechanisms of Action

Caption: Inhibition of Thymidine Phosphorylase (TP) driven angiogenesis.

Caption: Inhibition of Thymidylate Synthase (TYMS) and disruption of DNA synthesis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchtrends.net [researchtrends.net]

- 8. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors [ouci.dntb.gov.ua]

- 11. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 12. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Pyrimidine-2,4-dione Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-2,4-dione scaffold, a core component of naturally occurring nucleobases like uracil and thymine, has emerged as a privileged structure in medicinal chemistry. Its inherent ability to mimic endogenous molecules allows for interactions with a wide array of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the mechanisms of action of pyrimidine-2,4-dione compounds, focusing on their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on this versatile scaffold.

Molecular Targets and Mechanism of Action

Pyrimidine-2,4-dione derivatives exert their biological effects by interacting with a diverse range of protein targets, leading to the modulation of critical cellular processes. The primary mechanisms of action can be broadly categorized as enzyme inhibition and receptor antagonism.

Enzyme Inhibition

A significant number of pyrimidine-2,4-dione compounds function as enzyme inhibitors, targeting key players in various pathological signaling cascades.

1. Dihydroorotate Dehydrogenase (DHODH) Inhibition and Pyrimidine Biosynthesis:

One of the most well-established mechanisms of action for pyrimidine-2,4-dione derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, making it a critical target in rapidly proliferating cells, such as cancer cells and activated immune cells.[1][2][3] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[1] This mechanism is the basis for the clinical use of DHODH inhibitors in the treatment of autoimmune diseases and their investigation as anticancer agents.[1][2]

2. Dihydropyrimidine Dehydrogenase (DPD) Inhibition:

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU).[4][5] Certain pyrimidine-2,4-dione analogues can act as inhibitors of DPD. This inhibition is of significant clinical importance as it can prevent the rapid breakdown of 5-FU, thereby increasing its therapeutic efficacy and overcoming drug resistance.[4] Genetic variations in the DPD gene leading to reduced enzyme activity are associated with severe toxicity to fluoropyrimidine-based chemotherapies.[6][7][8][9]

3. Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition:

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), an atypical serine/threonine kinase.[10][11] eEF-2K phosphorylates and inactivates eukaryotic elongation factor-2 (eEF-2), a key component of the protein synthesis machinery.[10] Inhibition of eEF-2K by these compounds can restore protein synthesis, a process often suppressed in cancer cells under conditions of nutrient deprivation.[10]

4. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition:

Pyrano[2,3-d]pyrimidine-2,4-dione analogues have demonstrated potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[1][12] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[12]

5. D-dopachrome Tautomerase (D-DT) Inhibition:

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of D-dopachrome tautomerase (D-DT), a pro-inflammatory cytokine.[5][9][13][14] By inhibiting the tautomerase activity of D-DT, these compounds can suppress inflammatory responses, suggesting their potential in the treatment of inflammatory diseases.[13]

6. Dual Bromodomain-containing protein 4 (BRD4) and Polo-like Kinase 1 (PLK1) Inhibition:

Novel aminopyrimidine-2,4-dione derivatives have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like Kinase 1 (PLK1).[15][16] BRD4 is an epigenetic reader involved in the transcription of key oncogenes, while PLK1 is a critical regulator of mitosis.[15] The dual inhibition of these targets offers a synergistic approach to cancer therapy by simultaneously targeting gene expression and cell division.[15]

Receptor Antagonism

1. P2X7 Receptor Antagonism:

Pyrimidine-2,4-dione derivatives have been developed as potent antagonists of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[2][17][18][19] Overactivation of the P2X7 receptor is implicated in various inflammatory and neurodegenerative diseases.[17][18] By blocking this receptor, these compounds can inhibit the release of pro-inflammatory cytokines, such as IL-1β, and prevent downstream inflammatory signaling.[17]

Signaling Pathways

The interaction of pyrimidine-2,4-dione compounds with their molecular targets initiates a cascade of downstream signaling events, ultimately leading to the observed physiological effects.

RAF-MEK-ERK Signaling Pathway

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, a central regulator of cell proliferation, differentiation, and survival.[20] Constitutive activation of this pathway is a hallmark of many cancers.[20] By inhibiting key kinases in this cascade, these compounds can effectively suppress tumor growth.[20]

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

P2X7 Receptor-Mediated Inflammatory Signaling

Pyrimidine-2,4-dione antagonists of the P2X7 receptor block ATP-induced activation and subsequent downstream signaling, which includes the assembly of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.

Caption: Antagonism of P2X7 receptor signaling.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various pyrimidine-2,4-dione derivatives against their respective targets and cancer cell lines.

Table 1: Enzyme Inhibitory Activity of Pyrimidine-2,4-dione Derivatives

| Compound Class | Target Enzyme | Compound | IC50 | Reference |

| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | Compound 6 | 420 nM | [10][11] |

| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | Compound 9 | 930 nM | [10][11] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Compound S2 | 4.06 ± 0.18 nM | [1][12] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Compound S7 | 3.61 ± 0.15 nM | [1][12] |

| Aminopyrimidine-2,4-dione | BRD4 | Compound 4 | 0.029 µM | [15][16] |

| Aminopyrimidine-2,4-dione | PLK1 | Compound 4 | 0.094 µM | [15][16] |

| Aminopyrimidine-2,4-dione | BRD4 | Compound 7 | 0.042 µM | [15][16] |

| Aminopyrimidine-2,4-dione | PLK1 | Compound 7 | 0.02 µM | [15][16] |

| Thieno[2,3-d]pyrimidine-2,4-dione | D-dopachrome tautomerase | Compound 5d | 1.0 µM | [13] |

Table 2: P2X7 Receptor Antagonistic Activity of Pyrimidine-2,4-dione Derivatives

| Compound Class | Compound | IC50 | Reference |

| Pyrimidine-2,4-dione | Derivative 18m | 10-30 nM | [17][18] |

| Pyrimidine-2,4-dione | Derivatives 19g-i, 19k | 10-30 nM | [17][18] |

Table 3: Antiproliferative Activity of Pyrimidine-2,4-dione Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | Compound | IC50 | Reference |

| Pyrido[2,3-d]pyrimidine-2,4-dione | MCF-7 (Breast) | Compound 14m | Not specified | [20] |

| Pyrido[2,3-d]pyrimidine-2,4-dione | A375 (Melanoma) | Compound 14m | Not specified | [20] |

| Pyrido[2,3-d]pyrimidine-2,4-dione | SK-MEL-2 (Melanoma) | Compound 14m | Not specified | [20] |

| Pyrido[2,3-d]pyrimidine-2,4-dione | SK-HEP-1 (Liver) | Compound 14m | Not specified | [20] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 (Breast) | Compound S2 | 2.65 ± 0.05 µM | [1][12] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 (Breast) | Compound S7 | 1.28 ± 1.12 µM | [1][12] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | HCT116 (Colon) | Compound S8 | 2.76 ± 0.06 µM | [1][12] |

| Indazol-pyrimidine | MCF-7 (Breast) | Compound 75 | 1.629 µM | [21] |

| Indazol-pyrimidine | MCF-7 (Breast) | Compound 76 | 1.841 µM | [21] |

| Pyrimidine-bridged combretastatin | MCF-7 (Breast) | Compound 34 | 4.67 µM | [21] |

| Pyrimidine-bridged combretastatin | A549 (Lung) | Compound 35 | 3.71 µM | [21] |

| Pyrimidine-2-thione | HCT-116 (Colon) | Compound 69 | 10.72 µM | [21] |

| Pyrimidine-2-thione | HepG-2 (Liver) | Compound 69 | 18.95 µM | [21] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to characterize the activity of pyrimidine-2,4-dione compounds.

Synthesis of Pyrimidine-2,4-dione Derivatives

A general method for the synthesis of N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine involves the reaction of 2,4-dichloropyrimidine or 5-fluoro-2,4-dichloropyrimidine with 5-aminoindazole in ethanol with triethylamine as a base, followed by refluxing.[22] The synthesis of other pyrimidine derivatives often involves multi-step reactions starting from commercially available precursors, with purification achieved through techniques like column chromatography and recrystallization.[23][24][25][26]

Caption: General workflow for the synthesis of pyrimidine-2,4-dione derivatives.

In Vitro Kinase Inhibition Assay (e.g., eEF-2K)

-

Reagents and Materials: Recombinant human eEF-2K, kinase buffer, ATP, substrate peptide, pyrimidine-2,4-dione compound, 96-well plates, plate reader.

-

Procedure: a. Prepare serial dilutions of the pyrimidine-2,4-dione compound in kinase buffer. b. In a 96-well plate, add the recombinant eEF-2K enzyme to each well. c. Add the diluted compound to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the kinase activity by measuring the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). h. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)

-

Reagents and Materials: HEK293 cells stably expressing the human P2X7 receptor, cell culture medium, ATP, ethidium bromide (EtBr), pyrimidine-2,4-dione compound, 96-well black plates, fluorescence plate reader.[2][18]

-

Procedure: a. Seed the P2X7R-expressing HEK293 cells in a 96-well black plate and allow them to adhere overnight. b. Wash the cells with a low-divalent cation solution. c. Pre-incubate the cells with various concentrations of the pyrimidine-2,4-dione compound for a specified time (e.g., 15 minutes). d. Add a solution containing ATP (to activate the P2X7 receptor) and EtBr to the wells. e. Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes). f. Measure the fluorescence of the intracellular EtBr using a fluorescence plate reader (excitation ~525 nm, emission ~600 nm). g. Calculate the percentage of inhibition of EtBr uptake for each compound concentration and determine the IC50 value.

PARP-1 Inhibition Assay

-

Reagents and Materials: Recombinant human PARP-1, assay buffer, NAD+, activated DNA, pyrimidine-2,4-dione compound, 96-well plates, plate reader capable of measuring the product (e.g., colorimetric or fluorescent).[12]

-

Procedure: a. Prepare serial dilutions of the pyrimidine-2,4-dione compound. b. In a 96-well plate, add the recombinant PARP-1 enzyme, activated DNA, and the diluted compound. c. Incubate for a short period to allow for inhibitor binding. d. Initiate the reaction by adding NAD+. e. Incubate the plate at room temperature for a specified time. f. Stop the reaction and measure the amount of PARP-1 activity, which is often detected by the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR). g. Calculate the percentage of inhibition and determine the IC50 value.

Cell Proliferation (MTT) Assay

-

Reagents and Materials: Cancer cell lines, cell culture medium, pyrimidine-2,4-dione compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, spectrophotometer.

-

Procedure: a. Seed the cancer cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the pyrimidine-2,4-dione compound and incubate for a specified period (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding DMSO to each well. e. Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer. f. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Conclusion

Pyrimidine-2,4-dione and its derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their ability to interact with a wide range of biologically important targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the core mechanisms of action of these compounds, summarizing key molecular targets, affected signaling pathways, and relevant quantitative data. Furthermore, the inclusion of detailed experimental protocols offers a practical resource for researchers working to further elucidate the therapeutic utility of this important chemical scaffold. The continued exploration of the structure-activity relationships and mechanisms of action of pyrimidine-2,4-dione derivatives will undoubtedly lead to the development of novel and effective therapies for a multitude of human diseases.

References

- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 7. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPYD (DPD) activity score calculator (CPIC guidelines). Genotype guided dosing [cancercalc.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 22. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 23. Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

Discovery of 6-(butylamino)-1H-pyrimidine-2,4-dione Structural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of structural analogs of 6-(butylamino)-1H-pyrimidine-2,4-dione, a scaffold of significant interest in medicinal chemistry. This document details synthetic methodologies, summarizes key quantitative biological data, and elucidates potential mechanisms of action, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Introduction

The 1H-pyrimidine-2,4-dione (uracil) core is a fundamental heterocyclic structure found in nucleic acids and serves as a privileged scaffold in drug discovery. Derivatives of this core, particularly those substituted at the 6-position, have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of an amino group at the C6 position, further substituted with alkyl chains, offers a versatile handle for modulating the physicochemical and pharmacological properties of these compounds. This guide focuses on the exploration of structural analogs of this compound, highlighting their therapeutic potential and the experimental approaches to their discovery and evaluation.

Synthetic Strategies

The synthesis of 6-(alkylamino)-1H-pyrimidine-2,4-dione analogs typically commences from readily available starting materials such as 6-chlorouracil or 6-amino-1,3-dimethyluracil. A general and adaptable synthetic route involves the nucleophilic substitution of a leaving group at the 6-position of the uracil ring with the desired alkylamine.

A representative synthetic workflow is depicted below:

Further functionalization can be achieved, for instance, by nitrosation at the 5-position followed by reduction to introduce an amino group, which can then be further modified.

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have been investigated for various therapeutic applications, with anticancer activity being a primary focus. The mechanism of action often involves the inhibition of key enzymes essential for cell proliferation and survival.

Anticancer Activity

The pyrimidine-2,4-dione scaffold is known to mimic endogenous pyrimidines, thereby interfering with nucleic acid metabolism. This can lead to the inhibition of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthetase, which are crucial for DNA synthesis and repair. The substitution at the 6-position plays a critical role in modulating the inhibitory potency and selectivity of these compounds.

While specific data for this compound is limited in the public domain, studies on analogous compounds provide valuable insights into the structure-activity relationship (SAR). For instance, the length and nature of the alkyl chain at the 6-amino position can significantly influence biological activity.

Table 1: Anticancer Activity of 6-Amino-1H-pyrimidine-2,4-dione Analogs

| Compound/Analog | Target/Cell Line | Activity (IC50/GI50) | Reference |

| 6-(cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | K562 (human chronic myeloid leukemia) | > 97 µM | [1] |

| 6-(cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | Jurkat (human T lymphocyte carcinoma) | > 97 µM | [1] |

| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (cervical cancer) | 0.03 µM | [2] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S2) | MCF-7 (breast cancer) | 2.65 ± 0.05 µM | [3] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S7) | MCF-7 (breast cancer) | 1.28 ± 1.12 µM | [3] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | MCF-7 (breast cancer) | 0.66 ± 0.05 µM | [3] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | HCT116 (colorectal cancer) | 2.76 ± 0.06 µM | [3] |

Note: The presented data is for structurally related analogs and not for this compound itself. The activity of fused pyrimidine systems may not be directly comparable to the monocyclic core.

Kinase Inhibition

Recent studies have highlighted the potential of pyrimidine derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The pyrrolo[2,3-d]pyrimidine scaffold, an analog of the purine nucleus, has shown particular promise in this area.

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs

| Compound | Target Kinase | Activity (IC50) | Reference |

| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 79 nM | [4] |

| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | 40 nM | [4] |

| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | 136 nM | [4] |

| Pyrimidine derivative 33 | JAK1 | 2.1 nM | [5] |

| Pyrimidine derivative 33 | JAK2 | 12 nM | [5] |

| Pyrimidine derivative 33 | JAK3 | 923 nM | [5] |

| Pyrimidine derivative 33 | TYK2 | 12 nM | [5] |

Signaling Pathway Involvement

The anticancer effects of pyrimidine-2,4-dione analogs can be attributed to their modulation of critical cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, related heterocyclic compounds have been shown to inhibit the RAF-MEK-ERK (MAPK) signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Inhibition of this pathway, potentially at the level of RAF kinases, would lead to a downstream cascade of events culminating in the suppression of transcription factors responsible for cell growth and survival, ultimately inducing apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 6-(alkylamino)-1H-pyrimidine-2,4-dione analogs.

General Synthesis of 6-(Alkylamino)-1H-pyrimidine-2,4-diones

A general procedure for the synthesis of 6-alkylaminouracils involves the reaction of a 6-halouracil with the corresponding alkylamine.[6]

Materials:

-

6-Chloro-5-nitrouracil

-

Alkylamine (e.g., butylamine)

-

Ethanol (EtOH)

-

Water (H2O)

-

1 M Sodium Hydroxide (NaOH)

-

Acetone

Procedure:

-

Dissolve 6-chloro-5-nitrouracil in a 1:1 mixture of EtOH:H2O.

-

Add the alkylamine (1 equivalent) to the solution.

-

Maintain the pH of the reaction mixture at 8 by the dropwise addition of 1 M NaOH.

-

Stir the solution at room temperature for 24 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvents under reduced pressure.

-

Suspend the resulting residue in acetone and filter to obtain the 6-alkylamino-5-nitrouracil product.

-

For the synthesis of 5-amino-6-alkylaminouracils, the nitro group can be reduced using a suitable reducing agent like sodium dithionite (Na2S2O4).[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be evaluated using various commercially available assay kits or by developing in-house assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds

Procedure:

-

Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and different concentrations of the test compound.

-

Incubate the reaction mixture at the optimal temperature for the kinase.

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold and its structural analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of the structure-activity relationships, particularly concerning the nature of the substituent at the 6-position, to identify lead compounds with superior efficacy and safety profiles. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation. This technical guide provides a solid foundation for researchers to build upon in their quest for discovering and developing the next generation of pyrimidine-based drugs.

References

- 1. Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Spectroscopic Data Analysis of 6-(butylamino)-1H-pyrimidine-2,4-dione: A Technical Guide

Introduction

6-(butylamino)-1H-pyrimidine-2,4-dione is a derivative of the pyrimidine core, a heterocyclic aromatic organic compound similar to purine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, often serving as scaffolds in drug development. Accurate structural elucidation and characterization of such molecules are paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed overview of the predicted spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been predicted based on established principles of spectroscopy and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the protons of the butyl group, the pyrimidine ring, and the amine and amide protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | H-1 (N-H) |

| ~10.0 - 11.0 | Singlet | 1H | H-3 (N-H) |

| ~6.5 - 7.5 | Triplet | 1H | Butyl N-H |

| ~5.0 - 5.2 | Singlet | 1H | H-5 |

| ~3.1 - 3.3 | Quartet | 2H | H-1' |

| ~1.4 - 1.6 | Sextet | 2H | H-2' |

| ~1.2 - 1.4 | Sextet | 2H | H-3' |

| ~0.8 - 1.0 | Triplet | 3H | H-4' |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-4 |

| ~155.0 | C-2 |

| ~152.0 | C-6 |

| ~90.0 | C-5 |

| ~42.0 | C-1' |

| ~31.0 | C-2' |

| ~20.0 | C-3' |

| ~13.5 | C-4' |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium | N-H stretching (amide/amine) |

| 2850-2960 | Medium | C-H stretching (alkyl) |

| ~1710 | Strong | C=O stretching (amide) |

| ~1650 | Strong | C=O stretching (amide) |

| 1550-1640 | Medium | N-H bending |

| 1400-1470 | Medium | C-H bending (alkyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Ratio | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 140 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 112 | Fragmentation of pyrimidine ring |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial and should be one that dissolves the compound well and does not have signals that overlap with the analyte signals.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve signal resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution Samples: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest. Place the solution in an appropriate IR cell (e.g., NaCl plates).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the instrument and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the sample's volatility and the ionization technique used. For a compound like this, direct infusion via a syringe pump for Electrospray Ionization (ESI) or insertion on a solid probe for Electron Ionization (EI) would be common.

-

Ionization: Convert the neutral molecules into gas-phase ions. Common techniques include:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion. This is a "hard" ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are desolvated. This is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecule peak ([M+H]⁺).

-

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of a chemical compound.

Predicted ¹H NMR Spectral Assignment

Potential Therapeutic Targets for 6-(butylamino)-1H-pyrimidine-2,4-dione: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 6-(butylamino)-1H-pyrimidine-2,4-dione is limited in publicly available literature. This guide, therefore, presents potential therapeutic targets based on the well-documented activities of structurally related 6-aminouracil and 6-substituted pyrimidine-2,4-dione derivatives. The information herein is intended to provide a strategic framework for initiating research and development programs for this compound.

Executive Summary

The pyrimidine-2,4-dione scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Analysis of its close analogs suggests that this compound holds significant therapeutic potential, primarily in the fields of oncology and infectious diseases. Key putative targets for this compound include enzymes crucial for DNA synthesis and repair, cell cycle regulation, and microbial survival. This document provides a comprehensive overview of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar compounds, the primary therapeutic opportunities for this compound are likely to be found in the following areas:

Anticancer Activity

The pyrimidine-2,4-dione nucleus is a common feature in numerous anticancer agents. The potential mechanisms of action for this compound as an anticancer agent are multifaceted and may involve the inhibition of several key enzymes.

-

DNA Synthesis and Repair: Pyrimidine analogs are known to interfere with the biosynthesis of nucleic acids. Potential enzymatic targets include:

-

Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the folic acid pathway, leading to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This ultimately inhibits DNA replication and cell proliferation.[1]

-

Thymidylate Synthase (TSase): As a key enzyme in the de novo synthesis of thymidine, TSase is a well-established target for cancer chemotherapy.

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is critical for DNA repair. Its inhibition can lead to the accumulation of DNA damage and apoptosis in cancer cells, particularly in those with existing DNA repair deficiencies.[2]

-

-

Cell Cycle Control:

-

Tumor Microenvironment Modulation:

Antimicrobial Activity

Derivatives of 6-aminouracil have demonstrated activity against a range of microbial pathogens. The likely mechanism of action is the interference with essential metabolic pathways in bacteria and fungi.

-

Inhibition of Microbial DHFR: Similar to its role in cancer, DHFR is also a validated target in microorganisms. Selective inhibition of microbial DHFR over its human counterpart is a key strategy for the development of antimicrobial agents.

-

Interference with DNA and RNA Synthesis: By acting as mimics of natural pyrimidines, these compounds can be incorporated into nucleic acids, leading to dysfunctional genetic material, or they can inhibit the enzymes responsible for nucleic acid synthesis.

Quantitative Data for Analogous Compounds

The following tables summarize the biological activities of various 6-substituted pyrimidine-2,4-dione derivatives, providing an indication of the potential potency of this compound.

Table 1: Anticancer Activity of 6-Aminouracil and Pyrimidine-2,4-dione Derivatives

| Compound Class | Target/Cell Line | IC50 Value | Reference |

| 6-Aminouracil Derivatives | Prostate Cancer (PC3) | 7.02 µM, 8.57 µM | [7] |

| Fused Uracil Derivatives | Hepatocellular Carcinoma (HepG2) | 0.98 µM | [8] |

| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | 3.61 nM - 114 nM | [9] |

| Aminopyrimidine-2,4-diones | BRD4/PLK1 | 0.029 µM, 0.042 µM | [10] |

| 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives | Various Cancer Cell Lines | 4.18 - 10 µg/mL | [11] |

| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | Renal Cancer (UO-31) | 0.87 µM | [12] |

Table 2: Antimicrobial Activity of 6-Substituted Pyrimidine Derivatives

| Compound Class | Microorganism | MIC Value | Reference |

| 6,7-annulated pyrido[2,3-d]pyrimidines | Staphylococcus aureus | Moderate Activity | [13] |

| 4,6-disubstituted pyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | Variable | [14] |

| Thienopyrimidine-sulfadiazine hybrid | S. aureus, E. coli | 125 µg/mL | [15] |

Experimental Protocols

Synthesis of 6-(Alkylamino)-1H-pyrimidine-2,4-dione Derivatives

A general method for the synthesis of 6-aminouracil, the precursor to this compound, involves the condensation of a cyanoacetic acid ester with urea in the presence of a base.[16][17]

Protocol for 6-Aminouracil Synthesis:

-

Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Add ethyl cyanoacetate and urea to the sodium ethoxide solution.

-

Reflux the mixture with vigorous stirring for several hours.

-

After cooling, add hot water to dissolve the reaction mixture.

-

Neutralize the solution with glacial acetic acid to precipitate 6-aminouracil.

-

Filter the precipitate, wash with water, and dry.

Subsequent alkylation at the 6-amino position can be achieved through various methods, including reductive amination with butyraldehyde or direct alkylation with a butyl halide.

In Vitro Enzyme Inhibition Assays

Dihydrofolate Reductase (DHFR) Inhibition Assay: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.[3][18]

-

Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding the DHFR enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the percent inhibition and determine the IC50 value.

Cathepsin B Inhibition Assay: This assay typically uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by Cathepsin B.

-

Pre-incubate the Cathepsin B enzyme with the test compound at various concentrations in an appropriate assay buffer.

-

Add the fluorogenic substrate to initiate the reaction.

-

Measure the increase in fluorescence over time using a fluorometer.

-

Calculate the percent inhibition and determine the IC50 value.

Cell-Based Assays

Anticancer Activity (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percent cell viability and determine the IC50 value.

Antimicrobial Activity (Broth Microdilution Assay for MIC Determination):

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions for microbial growth.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Caption: A generalized experimental workflow for the synthesis, screening, and development of this compound.

Caption: Putative mechanism of action via PARP-1 inhibition leading to apoptosis.

Caption: Inhibition of the folate pathway through targeting Dihydrofolate Reductase (DHFR).

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is yet to be established, the extensive research on its structural analogs provides a strong foundation for its investigation as a potential therapeutic agent. The most promising avenues for research appear to be in the development of novel anticancer and antimicrobial drugs.

Future research should focus on:

-

Total Synthesis and Characterization: The first step will be the efficient synthesis and full characterization of this compound.

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of cancer cell lines and microbial strains to identify initial areas of activity.

-

Target-Based Assays: Based on the initial screening results, the compound should be tested in specific enzyme inhibition assays (e.g., DHFR, PARP-1, kinases, Cathepsin B) to elucidate its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs will help in optimizing the potency and selectivity of the lead compound.

By leveraging the knowledge from related pyrimidine-2,4-dione derivatives, a systematic and efficient drug discovery program can be initiated for this compound, potentially leading to the development of a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 8. rroij.com [rroij.com]

- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Technical Data Summary for 6-(butylamino)-1H-pyrimidine-2,4-dione (CAS 28484-86-8)

Disclaimer: Publicly available scientific literature and technical data for 6-(butylamino)-1H-pyrimidine-2,4-dione are limited. This document provides a general overview based on the broader class of pyrimidine-2,4-dione derivatives and is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein should not be considered a comprehensive technical guide for this specific compound.

Introduction to Pyrimidine-2,4-diones

The pyrimidine-2,4-dione scaffold, also known as uracil, is a fundamental heterocyclic structure in medicinal chemistry. Pyrimidine derivatives are essential building blocks of DNA and RNA, and their analogues have been extensively investigated for a wide range of therapeutic applications.[1][2] The core structure's ability to mimic endogenous pyrimidines allows for interference with various biological processes, leading to potential therapeutic effects.[3]

Derivatives of pyrimidine-2,4-dione have been explored for their potential as:

-

Anticancer agents[1]

-

Antimicrobial agents[3]

-

Enzyme inhibitors (e.g., PARP-1, dihydrofolate reductase)[3][6]

The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 28484-86-8 | [7] |

| Molecular Formula | C8H13N3O2 | [7] |

| Synonyms | Uracil, 6-(butylamino)- | [7] |

Synthesis of 6-Substituted Pyrimidine-2,4-dione Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach for 6-substituted pyrimidine-2,4-diones often starts from 6-aminouracil. A representative reaction scheme is the synthesis of 6-aminopyrimidine-2,4-diones from urea and cyanoacetic acid.[3] Further modification at the 6-amino position can then be achieved through various organic reactions.

A generalized workflow for the synthesis of such derivatives is depicted below.

Caption: Generalized synthetic workflow for 6-substituted pyrimidine-2,4-diones.

Biological Activity of Pyrimidine-2,4-dione Derivatives

The broader class of pyrimidine-2,4-dione derivatives has been shown to exhibit a range of biological activities. It is important to note that these activities are not confirmed for this compound specifically but indicate potential areas of investigation.

Anticancer Activity

Numerous pyrimidine derivatives have been developed as anticancer agents.[1] Their mechanism often involves the disruption of DNA synthesis and cell division, leading to apoptosis in cancer cells.[1] For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel PARP-1 inhibitors, which play a role in DNA repair.[6] Inhibition of PARP-1 can potentiate the effects of DNA-damaging cancer therapies.[6]

Antiviral Activity

The pyrimidine nucleus is a versatile core for the development of antiretroviral agents, particularly against HIV.[4][5] Some pyrimidine-2,4-dione derivatives have been shown to act as non-nucleoside reverse transcriptase (RT) inhibitors.[4][5]

Antimicrobial Activity

Novel pyrimidine-2,4-dione hybrids have been synthesized and tested for their antibacterial and antifungal properties.[8] The chemotherapeutic efficacy of these compounds can be related to their ability to inhibit essential enzymes for DNA biosynthesis in microbes, such as dihydrofolate reductase (DHFR).[3]

Potential Signaling Pathways

Due to the lack of specific biological data for this compound, no specific signaling pathways can be definitively described. However, based on the activities of related compounds, potential interactions could involve pathways related to DNA replication and repair, and viral replication cycles. For instance, if acting as a PARP-1 inhibitor, it would be involved in the base excision repair pathway.

A hypothetical representation of a drug targeting a key enzyme in a signaling pathway is illustrated below.

Caption: Hypothetical inhibition of a key enzyme by a pyrimidine-2,4-dione derivative.

Conclusion

While specific data on this compound is scarce, the broader class of pyrimidine-2,4-dione derivatives represents a rich area of research in drug discovery. The versatile scaffold allows for diverse chemical modifications, leading to a wide spectrum of biological activities. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound. Researchers interested in this compound are encouraged to perform their own in-depth experimental evaluations.

References

- 1. mdpi.com [mdpi.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C8H13O2N3 - CAS号查询 [ichemistry.cn]

- 8. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 6-(butylamino)-1H-pyrimidine-2,4-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. The document details two principal synthetic pathways, offering experimental protocols, quantitative data, and logical workflows to assist researchers in their synthetic endeavors.

Executive Summary

The synthesis of this compound can be efficiently achieved through two primary routes:

-

Nucleophilic Substitution: The reaction of a readily available precursor, 6-chlorouracil, with n-butylamine. This method is direct and relies on the displacement of the chloro group at the C6 position of the uracil ring.

-

Ring Formation (Cyclocondensation): The condensation of N-butylurea with a suitable three-carbon building block, typically a malonic acid derivative such as diethyl malonate. This approach constructs the pyrimidine ring system with the desired butylamino substituent already in place.

This guide will elaborate on the starting materials and experimental procedures for both synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate method for specific research and development needs.

Synthetic Route 1: Nucleophilic Substitution of 6-Chlorouracil

This is a common and straightforward method for introducing an amino substituent at the 6-position of the uracil ring. The overall workflow is depicted below.

Caption: Workflow for the synthesis via nucleophilic substitution.

Starting Material 1: 6-Chlorouracil